molecular formula C17H17N3O3 B14544304 (E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide

Cat. No.: B14544304
M. Wt: 311.33 g/mol
InChI Key: VZMBELDBUAZWRQ-ZQFDHWOPSA-N
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Description

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a phenyldiazenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with a suitable diazonium salt to form the diazenyl intermediate. This intermediate is then reacted with a β-hydroxybut-2-enamide derivative under controlled conditions to yield the final product. The reaction is usually carried out under reflux conditions with appropriate solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(E)-3-hydroxy-N-(4-methoxyphenyl)-2-phenyldiazenylbut-2-enamide

InChI

InChI=1S/C17H17N3O3/c1-12(21)16(20-19-14-6-4-3-5-7-14)17(22)18-13-8-10-15(23-2)11-9-13/h3-11,21H,1-2H3,(H,18,22)/b16-12+,20-19?

InChI Key

VZMBELDBUAZWRQ-ZQFDHWOPSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=C(C=C1)OC)\N=NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC=CC=C2)O

Origin of Product

United States

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